MPLA (synthetic) Sterile Solution

Overview

Description

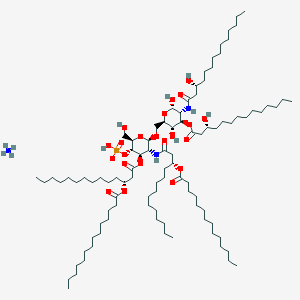

MPLA (synthetic) Sterile Solution, also known as Monophosphoryl Lipid A, is a synthetic, sterile solution . It does not contain RNA, DNA, or protein fragments . It is a Toll-like receptor 4 (TLR4) activator and activates TLR4 but does not activate TLR2 even at high concentrations . The synthetic lipid A is structurally very similar to natural MPLA but does not exist in nature .

Scientific Research Applications

Drug Nanocarriers Development

Natural and synthetic polymers, including poly(malic acid) (PMLA) derived from malic or aspartic acid, are utilized to create efficient drug delivery systems in the form of macromolecular prodrugs or particulate nanovectors. These carriers aim to improve biocompatibility and efficiency in drug delivery, with applications in both in vitro and in vivo settings. The preparation and application of PMLA derivatives highlight their significance in drug delivery research (Loyer & Cammas-Marion, 2014).

Vaccine Adjuvant Systems

Liposomes containing monophosphoryl lipid A (MPLA) have shown considerable efficacy and safety in human trials across various vaccines, including those for malaria, HIV-1, and cancer. The research emphasizes MPLA's role in developing generic adjuvant systems that are potent, safe, and versatile for use with synthetic peptides as antigens (Alving et al., 2012).

Enhancing Immune Response and Metabolic Reprogramming

MPLA, a Toll-like receptor 4 (TLR4) agonist, is instrumental in driving a broad resistance to infections through metabolic reprogramming of macrophages. This reprogramming supports enhanced pathogen clearance and induces nonspecific resistance to infections like Staphylococcus aureus and Candida albicans, underscoring MPLA's role in immunomodulation and potential therapeutic applications (Fensterheim et al., 2018).

Immunomodulatory Effects on Infections

MPLA's effects on the innate immune response to systemic bacterial infections demonstrate significant augmentation of bacterial clearance without exacerbating proinflammatory cytokine production. This quality makes MPLA an effective tool for enhancing the innate immune response, particularly in contexts such as burn wound infections and intra-abdominal infections caused by cecal ligation and puncture (Romero et al., 2011).

Synthetic Self-Adjuvanting Vaccine Carriers

Research into monophosphoryl lipid A (MPLA) derivatives as vaccine carriers and adjuvants for fully synthetic carbohydrate-based cancer vaccines demonstrates MPLA's capacity to elicit high titers of antigen-specific IgG antibodies. This suggests MPLA derivatives' potential as potent vaccine carriers and built-in adjuvants, highlighting the importance of lipid composition and structure in immunological activity (Zhou et al., 2014).

Safety And Hazards

MPLA (synthetic) Sterile Solution is harmful if swallowed . In case of inhalation, it is advised to remove to fresh air and give artificial respiration if not breathing . In case of skin contact, wash skin with soap and plenty of water . In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes . If swallowed, do NOT induce vomiting .

properties

IUPAC Name |

azanium;[(2R,3S,4R,5R,6R)-6-[[(2R,3S,4R,5R,6S)-3,6-dihydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxyoxan-2-yl]methoxy]-2-(hydroxymethyl)-5-[[(3R)-3-tetradecanoyloxytetradecanoyl]amino]-4-[(3R)-3-tetradecanoyloxytetradecanoyl]oxyoxan-3-yl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C96H181N2O22P.H3N/c1-7-13-19-25-31-37-39-45-51-57-63-69-85(104)114-79(67-61-55-49-43-35-29-23-17-11-5)73-84(103)98-90-94(119-88(107)74-80(68-62-56-50-44-36-30-24-18-12-6)115-86(105)70-64-58-52-46-40-38-32-26-20-14-8-2)92(120-121(110,111)112)81(75-99)117-96(90)113-76-82-91(108)93(118-87(106)72-78(101)66-60-54-48-42-34-28-22-16-10-4)89(95(109)116-82)97-83(102)71-77(100)65-59-53-47-41-33-27-21-15-9-3;/h77-82,89-96,99-101,108-109H,7-76H2,1-6H3,(H,97,102)(H,98,103)(H2,110,111,112);1H3/t77-,78-,79-,80-,81-,82-,89-,90-,91-,92-,93-,94-,95+,96-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPAZUDUZKTYFBG-HNPUZVNISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)NC1C(C(C(OC1OCC2C(C(C(C(O2)O)NC(=O)CC(CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O)O)CO)OP(=O)(O)[O-])OC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC.[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)O[C@H](CCCCCCCCCCC)CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O)NC(=O)C[C@@H](CCCCCCCCCCC)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)O)CO)OP(=O)(O)[O-])OC(=O)C[C@@H](CCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC.[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C96H184N3O22P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1763.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Monophosphoryl lipid A (synthetic) | |

CAS RN |

1246298-63-4 | |

| Record name | Glucopyranosyl lipid A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1246298634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glucopyranosyl Lipid - A | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAPRETOLIMOD AMMONIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A1O9D5VN5D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B604835.png)